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Compound of Interest

2-(3-bromophenoxy)-N,N-
Compound Name:
dimethylethanamine

Cat. No. B1267863

Introduction

2-(3-bromophenoxy)-N,N-dimethylethanamine is a tertiary amine and a substituted
phenoxyethanamine derivative of interest in synthetic chemistry and drug discovery as a
potential intermediate or building block. Its chemical structure, featuring a brominated aromatic
ring, an ether linkage, and a dimethylamino group, necessitates a multi-faceted analytical
approach for unambiguous identification, purity assessment, and quality control. This document
provides a comprehensive guide to the essential analytical techniques for the full
characterization of this compound, intended for researchers and scientists in pharmaceutical
development and chemical analysis.

The protocols and methodologies outlined herein are designed to provide a robust framework
for structural elucidation and purity determination. We will delve into the "why" behind
procedural steps, offering insights grounded in the principles of analytical chemistry to ensure
reliable and reproducible results.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for method development.
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Property Value Source
CAS Number 221915-84-0 [1]
Molecular Formula C10H14BrNO [1]12]
Molecular Weight 244.13 g/mol [1]
Monoisotopic Mass 243.0259 g/mol [2][3]
Boiling Point (Predicted) 280.0 £ 20.0 °C at 760 mmHg [2]
Density (Predicted) 1.3+0.1 g/cm3 [2]

Analytical Workflow: A Holistic Approach

The complete characterization of 2-(3-bromophenoxy)-N,N-dimethylethanamine relies on
the synergistic use of multiple analytical techniques. Spectroscopic methods provide detailed
structural information, while chromatographic techniques are essential for assessing purity and
quantifying the compound.

Purity & Quantification

Orthogonal
GC-MS (for volatiles) "'Me‘“"d""r HPLC-UV/PDA

Structural Elucidation

NMR Spectroscopy
(tH, 13C)

Full
Characterization

Synthesized
Product

—

g Mass Spectrometry

(El, ESI)

FTIR Spectroscopy T

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.matrixscientific.com/product/buy-2-3-bromophenoxy-nn-dimethylethanamine-150521
https://www.matrixscientific.com/product/buy-2-3-bromophenoxy-nn-dimethylethanamine-150521
https://www.chemsrc.com/en/cas/221915-84-0_509621.html
https://www.matrixscientific.com/product/buy-2-3-bromophenoxy-nn-dimethylethanamine-150521
https://www.chemsrc.com/en/cas/221915-84-0_509621.html
https://pubchemlite.lcsb.uni.lu/e/compound/413371
https://www.chemsrc.com/en/cas/221915-84-0_509621.html
https://www.chemsrc.com/en/cas/221915-84-0_509621.html
https://www.benchchem.com/product/b1267863?utm_src=pdf-body
https://www.benchchem.com/product/b1267863?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Integrated workflow for the characterization of 2-(3-bromophenoxy)-N,N-
dimethylethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of
organic molecules. Both *H and 3C NMR are indispensable for confirming the identity and
structural integrity of 2-(3-bromophenoxy)-N,N-dimethylethanamine.

Rationale for NMR

» 'H NMR provides information on the number of different types of protons, their chemical
environment, and their proximity to other protons.

e 13C NMR reveals the number of chemically distinct carbon atoms and their electronic
environments (e.g., aromatic, aliphatic, attached to electronegative atoms).

e Advanced 2D NMR techniques (e.g., COSY, HSQC) can be employed if further structural
confirmation is needed.

Predicted *H and **C NMR Chemical Shifts

The expected chemical shifts are predicted based on the functional groups present in the
molecule. Actual values may vary depending on the solvent and concentration.
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Assignment Predicted H Shift (ppm) Predicted 13C Shift (ppm)
N(CHs)2 ~2.3 (s, 6H) ~45

-CH2-N ~2.7 (t, 2H) ~58

-O-CHa- ~4.1 (t, 2H) ~66

Ar-H (C5-H) ~6.9 (dd) ~114

Ar-H (C6-H) ~7.2 () ~122

Ar-H (C4-H) ~7.1 (ddd) ~124

Ar-H (C2-H) ~7.0 (1) ~117

Ar-C-O - ~159

Ar-C-Br - ~123

Protocol: NMR Sample Preparation and Acquisition

o Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it
in 0.6-0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de).

o Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (O

ppm).
o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it
into the magnet.

e Acquisition:
o Tune and shim the instrument to ensure a homogeneous magnetic field.
o Acquire a *H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans).

o Acquire a broadband proton-decoupled 3C NMR spectrum (e.g., 1024-4096 scans).
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o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Integrate the *H NMR signals and reference the spectra
to TMS.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation
pattern of the compound, further confirming its identity.

Rationale for MS

e Molecular lon Peak: Determines the molecular weight of the compound. Due to the presence
of bromine, a characteristic isotopic pattern (*°Br and &Br in ~1:1 ratio) will be observed for
the molecular ion peak ([M]* and [M+2]*), which is a definitive indicator.

o Fragmentation Pattern: The way the molecule breaks apart provides a fingerprint that can be
used to confirm the structure. Key fragments for this molecule would likely arise from
cleavage of the ether bond and the ethylamine side chain.

Predicted Mass Spectrometry Data

Technique lon Predicted m/z Notes

Isotopic pattern for
ESI-MS (+) [M+H]*+ 244.03 / 246.03 ]
one bromine atom.[3]

Sodium adduct, also
ESI-MS (+) [M+Na]* 266.01 / 268.01 showing Br isotope
pattern.[3]

Molecular ion with Br

EI-MS [M]* 243.02 / 245.02 )
isotope pattern.
[CH2=N(CHs)2]* - A
common fragment for
EI-MS Fragment 58.06

N,N-

dimethylethylamines.

Protocol: ESI-MS Analysis
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o Sample Preparation: Prepare a dilute solution of the sample (~10-100 pug/mL) in a suitable
solvent like methanol or acetonitrile.

e Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

e Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a low flow rate (e.g., 5-10 pL/min).

e MS Parameters:
o Set the instrument to positive ion mode.

o Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to
maximize the signal of the [M+H]* ion.

o Acquire data over a relevant m/z range (e.g., 50-500 amu).

o Data Analysis: Analyze the resulting spectrum to identify the [M+H]* ion and confirm the
characteristic bromine isotopic pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional
groups present in a molecule.

Rationale for FTIR

FTIR is excellent for confirming the presence of key functional groups, which serves as a quick
identity check. For 2-(3-bromophenoxy)-N,N-dimethylethanamine, we expect to see
characteristic absorptions for the C-O-C ether linkage, aromatic C=C bonds, C-N bonds, and
C-H bonds.

Expected Characteristic FTIR Absorption Bands
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Expected Wavenumber

Functional Group Appearance
(cm~)

C-H (sp? aliphatic) 2850-3000 Medium to Strong

C-H (aromatic) 3000-3100 Weak to Medium

C-N (aliphatic amine) 1000-1250 Medium

1200-1275 (asymmetric) &
C-O-C (aryl-alkyl ether) ) Strong
~1050 (symmetric)

C=C (aromatic ring) 1450-1600 Medium, multiple bands

C-Br (aromatic) 500-600 Medium to Strong

Protocol: FTIR Analysis (ATR Method)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
Collect a background spectrum.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR
crystal.

Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm~1).

Data Analysis: The instrument software will automatically ratio the sample spectrum against
the background spectrum to produce the final absorbance or transmittance spectrum.
Identify the characteristic peaks and compare them to expected values.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for determining the purity of a pharmaceutical intermediate and

for quantitative analysis. Given that the analyte lacks a strong UV chromophore, method

development may require derivatization for high sensitivity, although the phenyl ring should

allow for detection at lower wavelengths.[4][5]

Rationale for HPLC
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e Purity Assessment: Separates the main compound from any impurities arising from synthesis
(e.g., starting materials, by-products).

e Quantification: Can be used to determine the exact concentration of the compound in a
sample when calibrated against a reference standard.

Workflow for HPLC Method Development
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1267863?utm_src=pdf-custom-synthesis
https://www.matrixscientific.com/product/buy-2-3-bromophenoxy-nn-dimethylethanamine-150521
https://www.matrixscientific.com/product/buy-2-3-bromophenoxy-nn-dimethylethanamine-150521
https://www.chemsrc.com/en/cas/221915-84-0_509621.html
https://www.chemsrc.com/en/cas/221915-84-0_509621.html
https://pubchemlite.lcsb.uni.lu/e/compound/413371
https://pubchemlite.lcsb.uni.lu/e/compound/413371
https://www.researchgate.net/profile/Ajit-Anerao/publication/335029088_HPLC_Determination_of_N-Methylethanolamine_in_Diphenhydramine_Hydrochloride_Drug_Substance_by_Pre-column_Derivatization/links/5d4bb347299bf1995b6ea150/HPLC-Determination-of-N-Methylethanolamine-in-Diphenhydramine-Hydrochloride-Drug-Substance-by-Pre-column-Derivatization.pdf
https://pdf.benchchem.com/1295/HPLC_method_for_quantification_of_2_4_fluorophenyl_N_methylethanamine.pdf
https://www.benchchem.com/product/b1267863#analytical-techniques-for-2-3-bromophenoxy-n-n-dimethylethanamine-characterization
https://www.benchchem.com/product/b1267863#analytical-techniques-for-2-3-bromophenoxy-n-n-dimethylethanamine-characterization
https://www.benchchem.com/product/b1267863#analytical-techniques-for-2-3-bromophenoxy-n-n-dimethylethanamine-characterization
https://www.benchchem.com/product/b1267863#analytical-techniques-for-2-3-bromophenoxy-n-n-dimethylethanamine-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1267863?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

